![molecular formula C8H11N3O3 B13276815 3-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}propanoic acid](/img/structure/B13276815.png)
3-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}propanoic acid is a heterocyclic compound that features a triazole and oxazine ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with an oxazine precursor in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanamine
- 3-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol
- 3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine
Uniqueness
3-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H11N3O3/c12-8(13)2-1-6-9-10-7-5-14-4-3-11(6)7/h1-5H2,(H,12,13) |
InChI Key |
MDVZEGMDAJPUDD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=NN=C(N21)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Methylsulfanyl)phenyl]oxan-4-amine](/img/structure/B13276732.png)
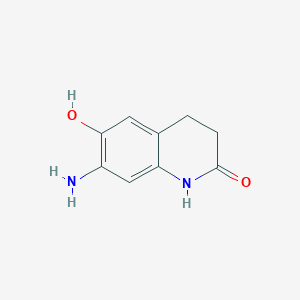
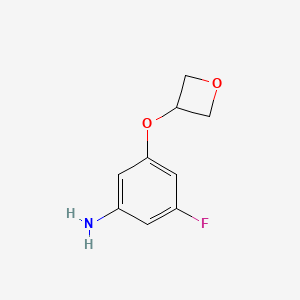
![[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13276744.png)

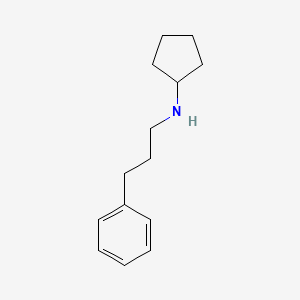

![(Furan-2-ylmethyl)[3-(methylsulfanyl)propyl]amine](/img/structure/B13276770.png)
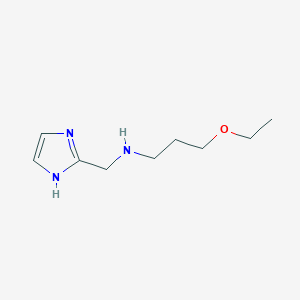
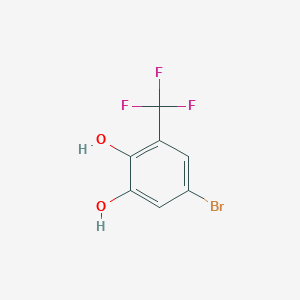

![5-Bromo-2-[(dimethylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13276803.png)
![N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B13276808.png)
amine](/img/structure/B13276816.png)
